molecular formula C9H11ClFNO2 B14860793 2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride

2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride

Cat. No.: B14860793
M. Wt: 219.64 g/mol
InChI Key: GLHDHTIAYCOHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2 and a molecular weight of 219.64 g/mol . It is used primarily in scientific research and is known for its applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride typically involves the reaction of 2-fluoro-5-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

2-amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-5-2-3-7(10)6(4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H

InChI Key

GLHDHTIAYCOHPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(=O)O)N.Cl

Origin of Product

United States

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